

Primary Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dichlorobenzyl chloride*

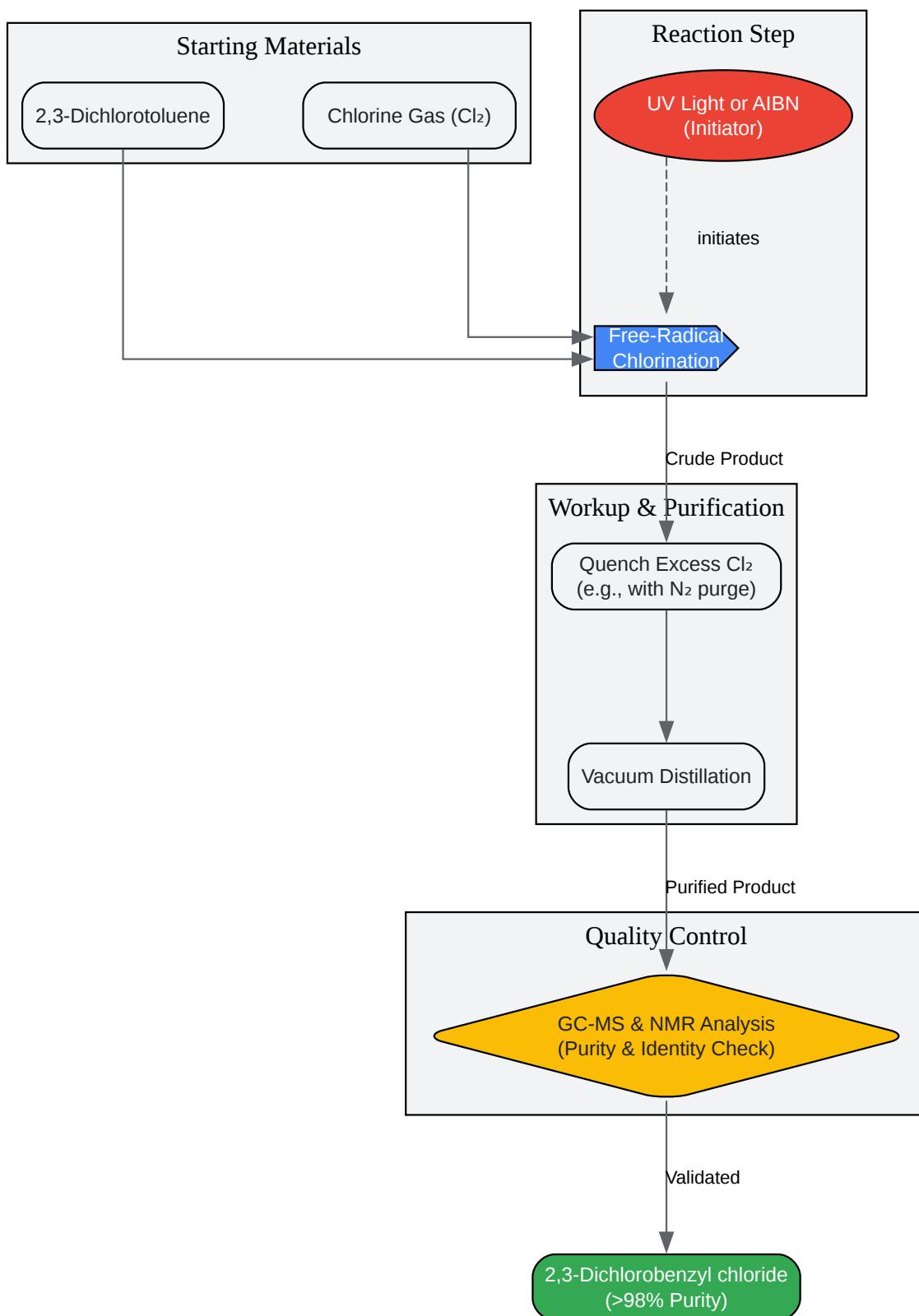
Cat. No.: *B1293938*

[Get Quote](#)

2,3-Dichlorobenzyl chloride is an organochlorine compound distinguished by a dichlorinated benzene ring attached to a chloromethyl group. This structure imparts a high degree of reactivity to the benzylic chloride, making it a valuable electrophile for introducing the 2,3-dichlorobenzyl moiety into target molecules. Its primary identifier is its Chemical Abstracts Service (CAS) number.

CAS Number: 3290-01-5[\[1\]](#)[\[2\]](#)

Synonyms: α ,2,3-Trichlorotoluene, 1,2-dichloro-3-(chloromethyl)benzene[\[1\]](#)[\[3\]](#)


The compound's physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

Property	Value	Source(s)
IUPAC Name	1,2-dichloro-3-(chloromethyl)benzene	[3] [4]
Molecular Formula	C ₇ H ₅ Cl ₃	[1] [2] [3]
Molecular Weight	195.47 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	255 °C	[3]
Density	1.4 g/cm ³	[3]
Refractive Index	1.578 - 1.580	[3]
Water Solubility	Insoluble	[3]

Synthesis Pathway and Mechanistic Rationale

The most industrially viable and common laboratory synthesis of **2,3-Dichlorobenzyl chloride** is the free-radical chlorination of 2,3-dichlorotoluene. This method is preferred for its atom economy and directness.

Mechanism Rationale: The reaction proceeds via a free-radical chain mechanism. A radical initiator (e.g., AIBN or UV light) homolytically cleaves chlorine gas (Cl₂) into two chlorine radicals (Cl[•]). A chlorine radical then abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, which is the most labile site due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, propagating the chain. Precise control of temperature and molar equivalents of chlorine is paramount to prevent over-chlorination of the methyl group (forming dichloromethyl or trichloromethyl derivatives) and to minimize electrophilic substitution on the aromatic ring.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **2,3-Dichlorobenzyl chloride**.**

Detailed Laboratory Protocol

This protocol describes a self-validating system for synthesizing **2,3-Dichlorobenzyl chloride**.

- **Reactor Setup:** Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser should be connected to a gas scrubber (e.g., containing a sodium thiosulfate solution) to neutralize unreacted chlorine.
- **Charging the Reactor:** Charge the flask with 2,3-dichlorotoluene (100 g, 0.62 mol) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.5 g).
- **Reaction Initiation:** Begin stirring and heat the mixture to 80-90°C. Once the temperature is stable, begin bubbling chlorine gas through the mixture at a controlled rate. Illuminate the flask with a UV lamp to facilitate radical formation.
- **In-Process Control (Self-Validation):** Monitor the reaction progress every 30 minutes by withdrawing a small aliquot and analyzing it by Gas Chromatography (GC). The objective is to maximize the formation of the monochlorinated product while minimizing di- and tri-chlorinated byproducts.
- **Reaction Completion:** Stop the chlorine flow when the GC analysis shows that the starting material has been consumed to the desired level (typically >95% conversion).
- **Workup:** Purge the reaction mixture with nitrogen gas to remove any dissolved HCl and unreacted chlorine. Allow the mixture to cool to room temperature.
- **Purification:** Purify the crude product by vacuum distillation. The product fraction will distill at a temperature corresponding to its boiling point under the applied pressure.
- **Final QC:** Analyze the purified product by GC-MS for purity assessment and by ¹H NMR and FTIR for identity confirmation.

Analytical Characterization and Quality Control

Confirming the identity and purity of **2,3-Dichlorobenzyl chloride** is essential. The following methods provide a robust quality control framework.

Analytical Method	Expected Result / Observation	Purpose
¹ H NMR	Singlet at ~4.7 ppm (2H, -CH ₂ Cl); Multiplet region from 7.2-7.5 ppm (3H, Ar-H).[5]	Structural Confirmation
FTIR	~3050 cm ⁻¹ (Ar C-H stretch); ~2960 cm ⁻¹ (Aliphatic C-H stretch); ~1450 cm ⁻¹ (Ar C=C stretch); ~780 cm ⁻¹ (C-Cl stretch).	Functional Group ID
GC-MS	A primary peak corresponding to a mass/charge ratio (m/z) of 194/196/198, consistent with the isotopic pattern of three chlorine atoms.	Purity & MW Confirmation

Reactivity and Applications in Synthesis

The primary utility of **2,3-Dichlorobenzyl chloride** stems from the reactivity of the benzylic chloride. It is an excellent substrate for nucleophilic substitution reactions (S_N2), allowing for the facile introduction of the 2,3-dichlorobenzyl group.

This reactivity makes it a key building block in several sectors:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6][7]
- Agrochemicals: The compound is used in the manufacturing of targeted herbicides, pesticides, and fungicides, where the dichlorophenyl moiety is often crucial for biological activity.[6]
- Specialty Chemicals: It is also employed in producing dyes, fragrances, and polymers where specific electronic or steric properties are required.[6]

Caption: General S_N2 reactivity of **2,3-Dichlorobenzyl chloride**.

Safety, Handling, and Toxicology

2,3-Dichlorobenzyl chloride is a hazardous chemical that requires strict handling protocols. It is classified as corrosive and can cause severe tissue damage upon contact.

Safety Aspect	Information and Precautionary Measures	Source(s)
GHS Pictogram	alt text	[8]
Signal Word	Danger	[8]
Hazard Statements	H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage.	[8]
Prevention	P280: Wear protective gloves/protective clothing/eye protection/face protection.P234: Keep only in original container.P264: Wash face, hands and any exposed skin thoroughly after handling.	[8] [9]
Response	P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor.	[8] [9]
Storage	P405: Store locked up.P406: Store in corrosive resistant container with a resistant inner liner.	[8]
Disposal	P501: Dispose of contents/container to an	[9]

approved waste disposal plant.

Expert Insight: Due to its reactivity, this compound should always be handled in a well-ventilated fume hood. The use of a face shield in addition to safety goggles is strongly recommended. Materials such as stainless steel may be corroded, so glass or appropriately lined reactors should be used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,3-Dichlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Cas 3290-01-5,2,3-Dichlorobenzyl chloride | lookchem [lookchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]
- 6. bromchemlaboratories.in [bromchemlaboratories.in]
- 7. m.indiamart.com [m.indiamart.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Primary Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293938#2-3-dichlorobenzyl-chloride-cas-number\]](https://www.benchchem.com/product/b1293938#2-3-dichlorobenzyl-chloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com